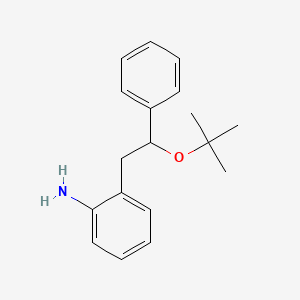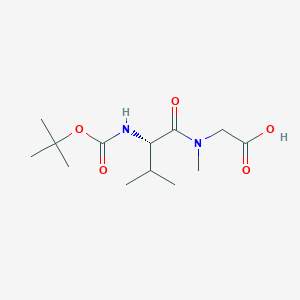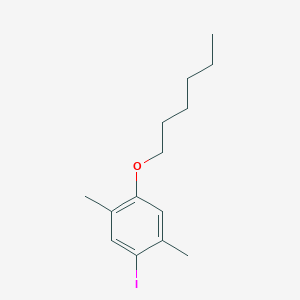![molecular formula C18H22O2 B14181402 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol CAS No. 922165-51-3](/img/structure/B14181402.png)
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is an organic compound with the molecular formula C₁₈H₂₂O₂ It is characterized by a naphthalene ring substituted with a cyclohexylmethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol typically involves the following steps:
Formation of the Cyclohexylmethyl Intermediate: The cyclohexylmethyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile, such as benzyl chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the source of the hydroxymethyl group.
Naphthalene Ring Substitution: The final step involves the substitution of the naphthalene ring with the cyclohexylmethyl and hydroxymethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the naphthalene ring to a tetralin derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of tetralin derivatives
Substitution: Formation of various substituted naphthalene derivatives
科学的研究の応用
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of tubulin polymerization, which affects microtubule assembly and cell division . This mechanism is particularly relevant in the context of its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-2-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-3-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-4-ol
Uniqueness
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
922165-51-3 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2-[[1-(hydroxymethyl)cyclohexyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c19-13-18(10-4-1-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)20/h2-3,6-9,19-20H,1,4-5,10-13H2 |
InChIキー |
KQKUKCQRMMNIGI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)




![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)


![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
